An In-depth Technical Guide to 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7)
An In-depth Technical Guide to 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7)
This guide provides a comprehensive technical overview of 5-Bromo-1-nitroisoquinoline, a key heterocyclic building block for professionals in chemical synthesis and drug discovery. We will delve into its fundamental properties, validated synthesis protocols, strategic applications, and essential safety measures, offering field-proven insights into its utility and handling.
Section 1: Core Molecular Profile and Physicochemical Properties
5-Bromo-1-nitroisoquinoline belongs to the isoquinoline class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic placement of a bromo group at the C5 position and a nitro group at the C1 position makes this molecule a highly versatile intermediate for synthetic elaboration.
Key Identifiers and Properties
The fundamental physicochemical and computational properties of 5-Bromo-1-nitroisoquinoline are summarized below, providing a foundational dataset for experimental design.
Table 1: Physicochemical Properties & Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1217440-57-7 | ChemScene[2] |
| Molecular Formula | C₉H₅BrN₂O₂ | ChemScene[2] |
| Molecular Weight | 253.05 g/mol | ChemScene[2] |
| Appearance | Pale yellow to yellow solid (predicted) | --- |
| Storage | Sealed in dry, 2-8°C | ChemScene[2] |
Table 2: Computational Chemistry Data
| Descriptor | Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 56.03 Ų | Influences membrane permeability and oral bioavailability. | ChemScene[2] |
| LogP (Octanol-Water Partition Coefficient) | 2.9055 | Measures lipophilicity, affecting solubility and absorption. | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | Potential for forming interactions with biological targets. | ChemScene[2] |
| Hydrogen Bond Donors | 0 | --- | ChemScene[2] |
| Rotatable Bonds | 1 | Relates to conformational flexibility. | ChemScene[2] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of substituted isoquinolines like 5-Bromo-1-nitroisoquinoline relies on controlled electrophilic aromatic substitution on the parent isoquinoline ring. Direct bromination and nitration of the electron-poor isoquinoline system can be challenging and often leads to mixtures of isomers.[3][4] However, a robust and scalable "one-pot" procedure has been developed for the synthesis of the related isomer, 5-bromo-8-nitroisoquinoline, which provides critical insights applicable to the synthesis of other bromo-nitro-isoquinolines.[5][6]
Causality of Experimental Choices
The synthesis involves two key electrophilic substitution steps: bromination followed by nitration.
-
Bromination: The reaction is conducted in concentrated sulfuric acid. The strong acid protonates the isoquinoline nitrogen, further deactivating the ring system but also directing the electrophile. Using N-Bromosuccinimide (NBS) as the bromine source offers safer and more controlled handling than liquid bromine.[7]
-
Critical Temperature Control: Maintaining a very low temperature (between -26°C and -18°C) is the most critical parameter.[6] This is essential to control the regioselectivity of the bromination, favoring substitution at the C5 position and suppressing the formation of the undesired 8-bromoisoquinoline isomer, which is very difficult to remove.[5]
-
Reagent Purity: The use of recrystallized NBS is crucial. Impurities in commercial NBS can lead to side reactions and significantly lower the yield and purity of the final product.[5]
-
Nitration: The subsequent nitration is achieved by adding a nitrate salt (e.g., potassium nitrate) directly to the reaction mixture. The sulfuric acid medium generates the nitronium ion (NO₂⁺) in situ, which then reacts with the 5-bromoisoquinoline intermediate.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of a representative one-pot synthesis for a bromo-nitro-isoquinoline derivative.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
